molecular formula C13H13ClN4O3 B12518166 4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid

4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid

Cat. No.: B12518166
M. Wt: 308.72 g/mol
InChI Key: FDJDDPNOJDABJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with a chloro and methylamino group, linked to a methoxybenzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the chloro and methylamino groups. The final step involves coupling the pyrimidine derivative with 3-methoxybenzoic acid under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of purification techniques like recrystallization and chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a carboxylic acid derivative, while substitution of the chloro group with an amine results in an amino-substituted pyrimidine derivative.

Scientific Research Applications

4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of downstream targets. This can lead to the disruption of signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-(difluoromethoxy)benzoic acid
  • 1-(4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)-3-(2-(dimethylamino)ethyl)imidazolidin-2-one (ZX-42)

Uniqueness

4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid is unique due to its specific substitution pattern on the pyrimidine ring and the presence of a methoxybenzoic acid moiety. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H13ClN4O3

Molecular Weight

308.72 g/mol

IUPAC Name

4-[[5-chloro-4-(methylamino)pyrimidin-2-yl]amino]-3-methoxybenzoic acid

InChI

InChI=1S/C13H13ClN4O3/c1-15-11-8(14)6-16-13(18-11)17-9-4-3-7(12(19)20)5-10(9)21-2/h3-6H,1-2H3,(H,19,20)(H2,15,16,17,18)

InChI Key

FDJDDPNOJDABJG-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC=C1Cl)NC2=C(C=C(C=C2)C(=O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.